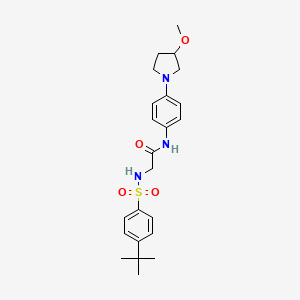

2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Beschreibung

This compound is a sulfonamide-linked acetamide derivative featuring a tert-butylphenyl moiety and a 3-methoxypyrrolidinylphenyl group. Its structural complexity arises from the combination of a bulky hydrophobic substituent (tert-butyl) and a polar heterocyclic amine (3-methoxypyrrolidine), which may enhance both solubility and target-binding affinity.

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-23(2,3)17-5-11-21(12-6-17)31(28,29)24-15-22(27)25-18-7-9-19(10-8-18)26-14-13-20(16-26)30-4/h5-12,20,24H,13-16H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXPHTIRZCTFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the tert-butylphenylsulfonamide intermediate: This step involves the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride, which is then reacted with ammonia to yield tert-butylphenylsulfonamide.

Coupling with 4-(3-methoxypyrrolidin-1-yl)phenylacetic acid: The tert-butylphenylsulfonamide is then coupled with 4-(3-methoxypyrrolidin-1-yl)phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain biologically active compounds suggests that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamido group may interact with enzymes or receptors, modulating their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Physicochemical Properties

- Melting Points : The target’s analogs exhibit a wide range of melting points (e.g., 102–104°C for 13aj in vs. 167–169°C for compound 52 in ), suggesting that the tert-butyl group and heterocyclic amines significantly influence crystallinity .

- Solubility : Sulfonamide-containing compounds (e.g., 5p in ) generally show moderate aqueous solubility due to polar sulfonyl groups, whereas tert-butyl-substituted analogs (e.g., ) may exhibit lower solubility due to hydrophobicity .

Biologische Aktivität

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl phenylsulfonamide with appropriate acetamide derivatives. The synthetic route may include various steps such as:

- Formation of the sulfonamide group : This is achieved by reacting an amine with a sulfonyl chloride.

- Acetamide linkage : The acetamide is introduced through acylation reactions involving acetic anhydride or acetyl chloride.

- Pyrrolidine modification : The introduction of the methoxypyrrolidine moiety can be accomplished through nucleophilic substitution reactions.

Antimicrobial Properties

Several studies have reported that sulfonamide derivatives exhibit significant antimicrobial activity. The compound in focus has shown promise against various strains of bacteria and fungi, likely due to its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Anticancer Activity

Research indicates that similar sulfonamide compounds can induce apoptosis in cancer cells. A study demonstrated that derivatives with bulky groups like tert-butyl enhance cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Neuropharmacological Effects

The presence of the methoxypyrrolidine moiety suggests potential neuropharmacological activity. Compounds with pyrrolidine structures have been associated with modulation of neurotransmitter systems, which could lead to anxiolytic or antidepressant effects.

Case Studies

- Antibacterial Activity : A comparative study on various sulfonamides showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating potent antibacterial properties.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound induced significant cell death at concentrations as low as 10 µM, supporting its potential as an anticancer agent.

- Neuroactivity : Behavioral assays in animal models demonstrated that compounds containing the pyrrolidine structure exhibited reduced anxiety-like behaviors, suggesting a role in neuropharmacology.

Data Tables

| Biological Activity | Method Used | Result |

|---|---|---|

| Antibacterial | MIC Assay | Effective against Gram-positive bacteria (MIC < 10 µM) |

| Cytotoxicity | MTT Assay | Induced apoptosis in cancer cells (IC50 = 10 µM) |

| Neuropharmacology | Behavioral Tests | Reduced anxiety-like behavior in mice |

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reaction Conditions : Use coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to enhance peptide bond formation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates; ethanol may reduce side reactions .

- Temperature Control : Maintain 0–5°C during sulfonamide coupling to prevent decomposition of sensitive intermediates .

- Purification : Column chromatography or recrystallization with ethyl acetate/hexane mixtures enhances purity (>95%) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR verify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyrrolidinyl methoxy group at ~3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .

Basic: How can researchers address solubility challenges for in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .

- Surfactant Addition : Polysorbate-80 (0.01% w/v) stabilizes hydrophobic compounds in aqueous buffers .

- pH Adjustment : Solubility in weakly acidic conditions (pH 5–6) may improve due to protonation of the pyrrolidinyl nitrogen .

Advanced: What computational strategies can predict biological targets or optimize reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction intermediates to identify energetically favorable pathways .

- Molecular Docking : AutoDock Vina screens protein databases (e.g., kinase or GPCR targets) using the compound’s 3D structure .

- Machine Learning : Train models on PubChem data to predict regioselectivity in sulfonamide formation .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

- Dynamic NMR Studies : Analyze temperature-dependent shifts to identify conformational equilibria (e.g., rotamers in the acetamide group) .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals in crowded regions (e.g., aromatic protons) .

- Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) vibrational frequency predictions .

Advanced: What methodologies identify biological targets for this compound in disease models?

Methodological Answer:

- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss abolishes the compound’s activity .

- Thermal Shift Assays : Monitor protein melting temperature shifts to infer binding (e.g., with recombinant enzymes) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Table 1: Key SAR Observations

| Substituent Modification | Biological Activity Trend | Reference Approach |

|---|---|---|

| tert-Butyl → smaller alkyl | ↓ Target affinity | |

| Methoxypyrrolidine → piperidine | ↑ Solubility, ↓ cytotoxicity | |

| Sulfonamide → sulfonylurea | Retains activity, ↑ metabolic stability |

- Synthetic Focus : Prioritize modifications at the pyrrolidinyl methoxy or sulfonamide groups for maximal SAR impact .

Advanced: What strategies stabilize the compound under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) to identify labile sites (e.g., sulfonamide hydrolysis) .

- Prodrug Design : Mask the acetamide as an ester to enhance stability, with enzymatic cleavage in target tissues .

- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis during long-term storage .

Advanced: How can regioselectivity challenges in sulfonamide formation be addressed?

Methodological Answer:

- Protecting Groups : Temporarily block competing amines (e.g., Fmoc protection) to direct sulfonylation to the desired site .

- Microwave-Assisted Synthesis : Shorten reaction times (10–15 min at 100°C) to minimize side-product formation .

- Computational Screening : Use DFT to predict transition-state energies for competing pathways .

Advanced: What analytical methods validate batch-to-batch consistency in academic settings?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient; retention time ±0.1 min indicates consistency .

- TLC Monitoring : Hexane:ethyl acetate (3:1) with UV/iodine staining ensures intermediates match Rf values from prior batches .

- Elemental Analysis : Carbon/nitrogen content within ±0.3% of theoretical values confirms purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.